1-(oxan-4-yl)-1H-indole-2-carboxylic acid
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Overview
Description
1-(oxan-4-yl)-1H-indole-2-carboxylic acid is a compound that features an indole core substituted with an oxan-4-yl group and a carboxylic acid functional group. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-1H-indole-2-carboxylic acid typically involves the formation of the indole core followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the carboxylic acid group can yield indole-2-methanol derivatives .
Scientific Research Applications
1-(oxan-4-yl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes involving indole derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The oxan-4-yl group and carboxylic acid functionality can further influence the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Lacks the oxan-4-yl group, making it less versatile in certain chemical reactions.
1-(oxan-4-yl)-1H-indole: Lacks the carboxylic acid group, which limits its applications in certain biological studies.
1H-indole-2-carboxylic acid: Lacks the oxan-4-yl group, affecting its chemical reactivity and biological activity.
Uniqueness
1-(oxan-4-yl)-1H-indole-2-carboxylic acid is unique due to the presence of both the oxan-4-yl group and the carboxylic acid functionality. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(oxan-4-yl)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(17)13-9-10-3-1-2-4-12(10)15(13)11-5-7-18-8-6-11/h1-4,9,11H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIUXMBFIQBDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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